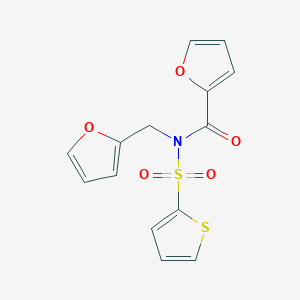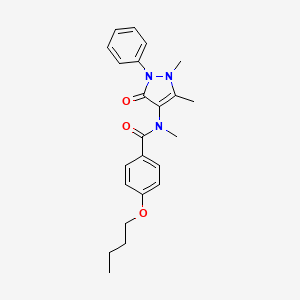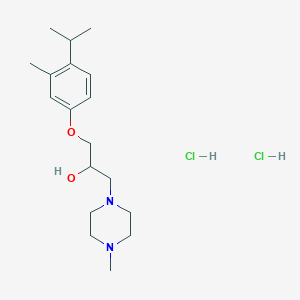![molecular formula C16H20N2O5 B4996471 1-[4-(4-Methylphenoxy)butyl]imidazole;oxalic acid](/img/structure/B4996471.png)
1-[4-(4-Methylphenoxy)butyl]imidazole;oxalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(4-Methylphenoxy)butyl]imidazole;oxalic acid is a compound that combines the structural features of an imidazole ring and an oxalic acid moiety Imidazoles are a class of heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-Methylphenoxy)butyl]imidazole typically involves the following steps:
-
Formation of the 4-(4-Methylphenoxy)butyl Intermediate
Starting Materials: 4-methylphenol and 1,4-dibromobutane.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Product: 4-(4-Methylphenoxy)butyl bromide.
-
Imidazole Formation
Starting Materials: 4-(4-Methylphenoxy)butyl bromide and imidazole.
Reaction Conditions: The reaction is conducted in the presence of a base such as sodium hydride in a polar aprotic solvent like tetrahydrofuran (THF) under reflux conditions.
Product: 1-[4-(4-Methylphenoxy)butyl]imidazole.
-
Oxalic Acid Addition
Starting Materials: 1-[4-(4-Methylphenoxy)butyl]imidazole and oxalic acid.
Reaction Conditions: The reaction is performed in an aqueous medium at room temperature.
Product: 1-[4-(4-Methylphenoxy)butyl]imidazole;oxalic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-[4-(4-Methylphenoxy)butyl]imidazole;oxalic acid undergoes various chemical reactions, including:
-
Oxidation
Reagents: Potassium permanganate or hydrogen peroxide.
Conditions: Aqueous or organic solvents at elevated temperatures.
Products: Oxidized derivatives of the imidazole ring or the phenoxy group.
-
Reduction
Reagents: Sodium borohydride or lithium aluminum hydride.
Conditions: Anhydrous solvents at low temperatures.
Products: Reduced forms of the imidazole ring or the phenoxy group.
-
Substitution
Reagents: Halogenating agents like bromine or chlorine.
Conditions: Organic solvents at room temperature.
Products: Halogenated derivatives of the imidazole ring or the phenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous medium at 60-80°C.
Reduction: Sodium borohydride in methanol at 0-25°C.
Substitution: Bromine in chloroform at room temperature.
Major Products
Oxidation: 4-(4-Methylphenoxy)butylimidazole-2-carboxylic acid.
Reduction: 4-(4-Methylphenoxy)butylimidazole.
Substitution: 1-[4-(4-Bromomethylphenoxy)butyl]imidazole.
Applications De Recherche Scientifique
1-[4-(4-Methylphenoxy)butyl]imidazole;oxalic acid has diverse applications in scientific research:
-
Chemistry
Catalysis: Used as a ligand in transition metal-catalyzed reactions.
Synthesis: Intermediate in the synthesis of complex organic molecules.
-
Biology
Enzyme Inhibition: Acts as an inhibitor for certain enzymes.
Protein Binding: Studied for its binding affinity to various proteins.
-
Medicine
Antimicrobial Activity: Exhibits antimicrobial properties against certain bacterial strains.
Drug Development: Potential lead compound for the development of new pharmaceuticals.
-
Industry
Material Science: Used in the development of advanced materials with specific properties.
Agriculture: Potential application as a pesticide or herbicide.
Mécanisme D'action
The mechanism of action of 1-[4-(4-Methylphenoxy)butyl]imidazole;oxalic acid involves its interaction with molecular targets such as enzymes and proteins. The imidazole ring can coordinate with metal ions in the active sites of enzymes, inhibiting their activity. The phenoxy group may enhance binding affinity through hydrophobic interactions. The oxalic acid moiety can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Butylimidazole: Lacks the phenoxy and oxalic acid groups, resulting in different chemical properties and applications.
4-(1H-Imidazol-1-yl)phenol: Contains a phenol group instead of the butyl chain, leading to different reactivity and biological activity.
1-(4-Methylphenyl)imidazole: Similar structure but without the butyl chain and oxalic acid moiety.
Uniqueness
1-[4-(4-Methylphenoxy)butyl]imidazole;oxalic acid is unique due to the combination of the imidazole ring, phenoxy group, and oxalic acid moiety
Propriétés
IUPAC Name |
1-[4-(4-methylphenoxy)butyl]imidazole;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O.C2H2O4/c1-13-4-6-14(7-5-13)17-11-3-2-9-16-10-8-15-12-16;3-1(4)2(5)6/h4-8,10,12H,2-3,9,11H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFPUVOPOUHQRCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCCN2C=CN=C2.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-7-[5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4996406.png)


![methyl 5-{[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}-2-furoate](/img/structure/B4996427.png)
![N-({[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B4996431.png)
![1-[2-(1-azocanyl)-3-pyridinyl]-N-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]methanamine](/img/structure/B4996434.png)
![6-(2-chlorophenyl)-N-{2-[(3-methyl-1H-1,2,4-triazol-5-yl)thio]ethyl}imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B4996446.png)
![(5Z)-5-[(1-benzylindol-3-yl)methylidene]-3-(2-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4996450.png)
![4-(4-FLUOROPHENYL)-6-METHOXY-8-NITRO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE](/img/structure/B4996463.png)
![2-{4-[3-(Allylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]-2-methoxyphenoxy}acetic acid](/img/structure/B4996469.png)
![1-(2-furyl)-2-{2-imino-3-[2-(4-morpholinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}ethanol hydrochloride](/img/structure/B4996484.png)
![N-{1-[1-(3-isoxazolylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B4996490.png)
![3-{[2-(4-Chlorophenyl)ethyl]amino}-1-(4-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B4996495.png)
